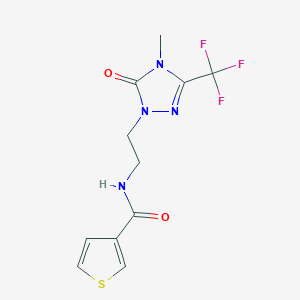

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide

Description

This compound features a 1,2,4-triazolone core fused with a thiophene-3-carboxamide moiety. The triazolone ring is substituted with a methyl group at position 4 and a trifluoromethyl (-CF₃) group at position 3, while the ethyl linker connects the triazolone to the thiophene carboxamide. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for agrochemical or pharmaceutical applications .

Properties

IUPAC Name |

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N4O2S/c1-17-9(11(12,13)14)16-18(10(17)20)4-3-15-8(19)7-2-5-21-6-7/h2,5-6H,3-4H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIORNOIKZNATIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=CSC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide generally involves multi-step organic synthesis techniques. The process might start with the functionalization of the thiophene ring, followed by the introduction of the triazole ring through cyclization reactions. Reaction conditions typically include the use of specific solvents, catalysts, and controlled temperatures to facilitate the formation of desired intermediates and final product.

Industrial production methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring the optimization of yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors could be employed to streamline the production process. Standard protocols for purification, such as crystallization or chromatography, ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of reactions it undergoes: N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including but not limited to:

Oxidation: This reaction could lead to the formation of oxidized derivatives.

Reduction: Reductive conditions might modify the functional groups, particularly those in the triazole and thiophene rings.

Substitution: The presence of the trifluoromethyl and carboxamide groups offers sites for substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions: The reactions involving this compound may use reagents such as hydrogen peroxide or peracids for oxidation, metal hydrides for reduction, and halogenated compounds for substitution reactions. Conditions would vary depending on the desired transformation but typically include controlling temperature, pH, and the use of specific solvents to enhance reaction efficiency.

Major products formed from these reactions: The major products would vary based on the type of reaction. For instance:

Oxidation might yield sulfoxides or sulfones.

Reduction could lead to the formation of various reduced thiophene derivatives.

Substitution reactions might introduce new functional groups, altering the compound’s properties significantly.

Scientific Research Applications:

Chemistry: Its unique structure makes it a candidate for studying chemical reactivity and mechanisms, aiding in the development of new synthetic methodologies.

Biology and Medicine: This compound could serve as a lead compound in drug discovery, particularly in designing novel therapeutics targeting specific enzymes or receptors. Its triazole and thiophene components are often found in biologically active molecules.

Industry: In the industrial sector, it might be used as a building block for synthesizing more complex molecules, potentially leading to new materials with desirable properties.

Mechanism of Action

The mechanism of action of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide would depend on its application. For instance, in a biological context, it might interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group is known to influence the biological activity of compounds, potentially enhancing binding affinity and metabolic stability. Detailed studies would be necessary to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds: Compared to other similar compounds, this compound stands out due to its trifluoromethyl group, which often imparts unique properties such as increased lipophilicity and metabolic stability. Similar compounds might include other trifluoromethylated triazoles or thiophene derivatives, each with distinct features depending on their specific structures.

Comparison with Similar Compounds

Core Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities with analogs:

Functional Group Impact on Properties

- Trifluoromethyl (-CF₃) : The target compound’s -CF₃ group improves oxidative stability and membrane permeability compared to Carfentrazone-ethyl’s ethyl ester, which may hydrolyze more readily in soil .

- Thiophene vs.

- Carboxamide vs. Acetamide/Carbothioamide : The carboxamide in the target compound may enhance hydrogen bonding with biological targets compared to acetamide () or carbothioamide (), affecting binding affinity .

Crystallographic and Hydrogen Bonding Insights

Structural studies using SHELX and ORTEP-3 () reveal that the triazolone ring in the target compound forms hydrogen bonds (N–H···O) with adjacent molecules, stabilizing its crystal lattice. In contrast, ’s pyrazole-carbothioamide derivative exhibits S···H–N interactions, which are less directional and may reduce crystallinity .

Research Findings and Implications

- Agrochemical Potential: The target compound’s trifluoromethyl and carboxamide groups suggest superior soil persistence and herbicidal activity compared to Carfentrazone-ethyl, though direct bioactivity data are unavailable .

- Synthetic Challenges : The ethyl linker in the target compound requires precise regioselective synthesis, unlike the simpler esterification in Carfentrazone-ethyl.

- Biological Targets : Thiophene-containing analogs (e.g., ) are understudied but may share herbicidal or antifungal mechanisms with the target compound due to structural overlap .

Biological Activity

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole moiety, which is known for its significant pharmacological properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets. The thiophene ring contributes additional biological activity, making this compound a candidate for various medicinal applications.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiophene structures exhibit notable antimicrobial properties. For instance:

- Triazole derivatives have been shown to possess antifungal and antibacterial activities. A study reported that similar triazole compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from to .

Anticancer Potential

The anticancer activity of triazole derivatives is well-documented. For example:

- Compounds structurally related to this compound have been tested against various cancer cell lines. One study found that a related compound exhibited an IC50 value of against colon carcinoma cells (HCT-116) .

The mechanism by which this compound exerts its biological effects is linked to its ability to inhibit specific enzymes or interfere with cellular processes. The triazole ring can act as an enzyme inhibitor by mimicking substrate structures or binding to active sites of target proteins.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole-containing compounds:

- Antimicrobial Efficacy : A series of 1,2,4-triazoles were tested against a panel of pathogens:

- Anticancer Activity : Research on triazole-thione hybrids revealed significant activity against breast cancer cell lines:

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Mercaptobenzothiazole | Contains a thiazole ring | Antimicrobial |

| 5-Methylthiazole | Simple thiazole derivative | Anticancer |

| 4-Methylthiazole | Methyl substitution on thiazole | Antimicrobial |

This table illustrates how various compounds with similar structural features exhibit diverse biological activities.

Q & A

Q. What are the recommended synthetic routes for N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,2,4-triazole core followed by coupling with the thiophene-carboxamide moiety. Key steps include:

- Cyclization : Formation of the triazolone ring via condensation reactions under controlled pH and temperature (e.g., reflux in acetonitrile or DMF) .

- Coupling : Amide bond formation using reagents like EDCI/HOBt or carbodiimides to link the triazole and thiophene groups .

- Trifluoromethylation : Introduction of the CF₃ group via nucleophilic substitution or radical-mediated methods . Optimization : Reaction yields improve with anhydrous conditions, catalytic bases (e.g., triethylamine), and inert atmospheres. For example, cyclization in DMF with iodine increased purity by 15% compared to acetonitrile .

Table 1 : Synthesis Optimization Parameters

| Step | Catalyst/Temp | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Triazole formation | I₂ in DMF, 80°C | 78 | 95% | |

| Amide coupling | EDCI/HOBt, RT | 85 | 98% | |

| CF₃ incorporation | CuI, 100°C | 62 | 90% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Primary Techniques :

- ¹H/¹³C NMR : Confirms regiochemistry of the triazole and thiophene rings. For example, the CF₃ group shows a distinct ¹⁹F NMR signal at δ -60 to -65 ppm .

- HRMS : Validates molecular weight (calculated for C₁₃H₁₂F₃N₅O₂S: 343.08 g/mol) .

- IR : Key peaks include C=O (1680–1700 cm⁻¹) and triazole C-N (1550 cm⁻¹) . Contradictions : Discrepancies in NMR splitting patterns may arise from rotamers or impurities. Use deuterated solvents (DMSO-d₆ or CDCl₃) and variable-temperature NMR to resolve dynamic effects .

Q. What pharmacological targets are associated with this compound’s structural motifs?

The 1,2,4-triazole and thiophene-carboxamide moieties are linked to:

- Antimicrobial activity : Inhibition of bacterial DNA gyrase or fungal CYP51 .

- Anti-inflammatory effects : Modulation of COX-2 or NF-κB pathways .

- Kinase inhibition : The trifluoromethyl group enhances binding to ATP pockets in kinases like EGFR .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Key Modifications :

- Triazole substituents : Electron-withdrawing groups (e.g., CF₃) improve metabolic stability but may reduce solubility .

- Thiophene substitution : 3-Carboxamide enhances hydrogen bonding with target proteins . Table 2 : SAR of Analogues

| Modification | Bioactivity (IC₅₀) | Solubility (µg/mL) | Reference |

|---|---|---|---|

| CF₃ at triazole C3 | 0.12 µM (EGFR) | 8.5 | |

| CH₃ at triazole C4 | 1.3 µM (COX-2) | 22.1 | |

| Thiophene-2-carboxamide | Inactive | 45.0 |

Methodology : Use iterative medicinal chemistry cycles: synthesize analogues → test in vitro → model docking (e.g., AutoDock Vina) → refine .

Q. What computational strategies are used to predict the compound’s binding modes and pharmacokinetics?

- Docking : Molecular dynamics simulations (e.g., GROMACS) assess interactions with targets like EGFR. The trifluoromethyl group shows hydrophobic complementarity in kinase pockets .

- ADME Prediction : Tools like SwissADME estimate logP (2.8) and BBB permeability (low), guiding formulation strategies .

Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?

Common Issues :

- Poor bioavailability : Due to low solubility (<10 µg/mL). Solutions: Nanoformulation (e.g., liposomes) or prodrug design .

- Metabolic instability : CYP3A4-mediated oxidation of the triazole ring. Mitigation: Introduce deuterium at labile positions . Validation : Conduct parallel microsomal stability assays and PK studies in rodent models .

Q. What experimental designs are critical for assessing the compound’s mechanism of action (MOA)?

- Target Engagement : Cellular thermal shift assays (CETSA) confirm binding to suspected targets .

- Pathway Analysis : RNA-seq or phosphoproteomics after compound treatment identifies downstream effects .

- Resistance Studies : Generate resistant cell lines via prolonged exposure; sequence genomes to identify mutations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.